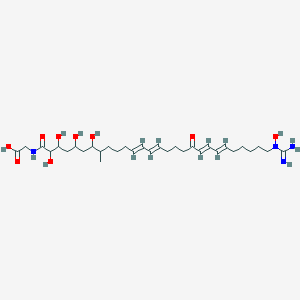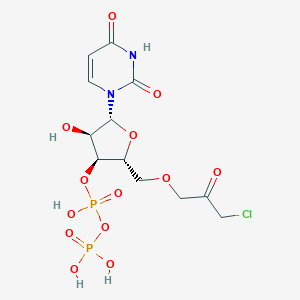
2,6-Dibromo-4-metoxipirina
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
Molecular structure characterization of pyridine derivatives often involves spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions. For instance, studies on compounds with methoxy groups on the pyridine ring have highlighted the impact of these substituents on molecular geometry and stability through π…π stacking and hydrogen bonding (Bai Linsha, 2015).
Aplicaciones Científicas De Investigación
Síntesis Química
“2,6-Dibromo-4-metoxipirina” se utiliza en diversas áreas de la síntesis química . Es un compuesto versátil que se puede utilizar como bloque de construcción en la síntesis de una amplia gama de productos químicos .
Investigación en Ciencias de la Vida
“this compound” se utiliza en la investigación relacionada con procesos biológicos en el campo de las ciencias de la vida . Se puede utilizar para estudiar los efectos de varios compuestos en los sistemas biológicos .
Investigación en Ciencia de Materiales
“this compound” también se utiliza en la investigación en ciencia de materiales . Se puede utilizar en el desarrollo y la prueba de nuevos materiales .
Cromatografía
“this compound” se puede utilizar como estándar para pruebas y calibración en cromatografía . Puede ayudar en la identificación y cuantificación de otros compuestos .
Investigación Analítica
“this compound” se utiliza en la investigación analítica . Se puede utilizar como reactivo en varias técnicas analíticas
Safety and Hazards
The safety information for 2,6-Dibromo-4-methoxypyridine includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Mecanismo De Acción
Target of Action
2,6-Dibromo-4-methoxypyridine is a chemical compound used as a reactant in the preparation of various organic compounds . .
Mode of Action
It is known to be a useful reactant in the suzuki–miyaura (sm) cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . In this reaction, the compound may interact with its targets, leading to changes at the molecular level.
Biochemical Pathways
As a reactant in the suzuki–miyaura coupling reaction, it may influence the pathways involved in carbon–carbon bond formation .
Pharmacokinetics
Its lipophilicity, gi absorption, and bbb permeant properties are mentioned, which could impact its bioavailability .
Result of Action
As a reactant in various organic compound preparations, it likely contributes to the formation of new molecular structures .
Action Environment
The suzuki–miyaura coupling reaction, in which it is used, is known for its mild and functional group tolerant reaction conditions , suggesting that the compound’s action may be influenced by these factors.
Propiedades
IUPAC Name |
2,6-dibromo-4-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLLPCQLOGKHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447778 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117873-72-0 | |
| Record name | 2,6-DIBROMO-4-METHOXYPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,3R)-2,3-Dihydroxybutanedioic acid;5-hydroxy-2-[4-methoxy-3-[2-oxo-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]phenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B39687.png)







